1-Benzyl-3-methylimidazolium

Descripción

Historical Development and Significance in Imidazolium-Based Chemistry

The journey of ionic liquids began in 1914 with the synthesis of ethylammonium (B1618946) nitrate (B79036). However, it was the development of imidazolium-based ionic liquids in the 1980s and the subsequent introduction of more stable, second-generation ionic liquids in 1992, such as those with tetrafluoroborate (B81430) ([BF₄]⁻) and hexafluorophosphate (B91526) ([PF₆]⁻) anions, that marked a significant leap forward in the field. rsc.org

1-Benzyl-3-methylimidazolium salts, such as this compound chloride, are typically synthesized via the quaternization of 1-methylimidazole (B24206) with benzyl (B1604629) chloride. nih.gov This straightforward synthesis has contributed to its widespread availability and study. osti.gov The introduction of the benzyl group to the imidazolium (B1220033) cation is a key structural modification that influences the compound's properties and applications. While less ubiquitous than their 1-alkyl-3-methylimidazolium counterparts, benzyl-substituted imidazolium ionic liquids are crucial for understanding structure-property relationships and are representative segments of poly(ionic liquid)s and ionenes. osti.gov

The significance of this compound and its derivatives lies in their tunability. By altering the anion (e.g., chloride, hexafluorophosphate, tetrafluoroborate), researchers can fine-tune the resulting ionic liquid's properties to suit specific applications, ranging from green chemistry to materials science. mdpi.com

Foundational Principles Governing Imidazolium-Based Compound Utility

The utility of imidazolium-based compounds like this compound stems from a set of foundational principles rooted in their molecular structure. The inherent properties of these ionic liquids make them attractive alternatives to traditional volatile organic solvents. mdpi.com

Key principles include:

Tunability : The properties of imidazolium ionic liquids can be systematically altered by modifying the substituents on the imidazolium ring and by changing the counter-anion. alfa-chemistry.com This allows for the design of task-specific ionic liquids. For instance, the choice of anion can significantly impact the solvation mechanism and solubility of various compounds. alfa-chemistry.com

Stability : Imidazolium-based ionic liquids exhibit high thermal and chemical stability. mdpi.com The methylation at the C2 position of the imidazolium headgroup can further enhance both chemical and thermal stability. acs.org This robustness allows them to be used in a wide range of reaction conditions. researchgate.net

Low Volatility : A defining characteristic of ionic liquids is their negligible vapor pressure, which reduces air pollution and workplace hazards associated with volatile organic compounds. rsc.org

High Ionic Conductivity : The ionic nature of these compounds results in high ionic conductivity, making them suitable for electrochemical applications such as electrolytes in batteries and supercapacitors. ontosight.aichemimpex.com

These principles have established imidazolium-based compounds as versatile platforms in various chemical domains. Their application as solvents in catalysis, for example, can lead to greener chemical processes by enabling easier product separation and catalyst recycling. chemimpex.com

Classification and Structural Archetype in Contemporary Chemical Research

This compound is classified as a disubstituted imidazolium ionic liquid, where both nitrogen atoms on the imidazole (B134444) ring are substituted—one with a methyl group and the other with a benzyl group. alfa-chemistry.com This class of ionic liquids is one of the most extensively studied due to its synthetic accessibility and the wide range of properties that can be achieved. researchgate.net

The structural archetype of this compound consists of the planar, aromatic imidazolium cation and an associated anion. The cation features a five-membered ring with nitrogen atoms at positions 1 and 3, a methyl group at the N-3 position, and a benzyl group at the N-1 position. X-ray crystallography studies of various this compound salts have provided detailed insights into their solid-state structures. For instance, in this compound chloride 0.25-hydrate, the imidazole ring is oriented at significant dihedral angles with respect to the aromatic ring of the benzyl group. nih.govnih.gov In the crystal structure of this compound bromide, the molecules are linked by C-H···Br contacts. iucr.org The structure of these compounds in the solid state reveals important information about the intermolecular forces that govern their physical properties. researchgate.net

The combination of the bulky, somewhat flexible benzyl group with the planar imidazolium core creates a cation with a specific steric and electronic profile that influences its packing in the solid state and its interactions in the liquid state. This structural arrangement is fundamental to its role in modern chemical research, where it is utilized in applications such as enhancing the conductivity of polymer composites and serving as a medium for chemical reactions. chemimpex.comroco.global

Interactive Data Tables

Below are interactive tables summarizing key properties of various this compound salts based on available research data.

Physical and Chemical Properties of this compound Salts

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| This compound Chloride | 36443-80-8 | C₁₁H₁₃ClN₂ | 208.69 | 251 K (recrystallization temp.) |

| This compound Hexafluorophosphate | 433337-11-2 | C₁₁H₁₃F₆N₂P | 318.20 | 135 |

| This compound Tetrafluoroborate | 500996-04-3 | C₁₁H₁₃BF₄N₂ | 260.04 | Not specified |

| This compound Bromide | Not specified | C₁₁H₁₃BrN₂ | Not specified | 72 |

Research Findings on Applications of this compound Salts

| Application Area | Specific Use | Compound Used | Key Finding |

|---|---|---|---|

| Green Chemistry | Solvent replacement in synthesis | This compound hexafluorophosphate | Reduces volatile organic compound (VOC) emissions due to low vapor pressure. |

| Electrochemistry | Electrolyte in batteries and supercapacitors | This compound tetrafluoroborate | Enhances energy efficiency and stability compared to traditional electrolytes. chemimpex.com |

| Catalysis | Solvent and catalyst in organic reactions | This compound tetrafluoroborate | Promotes greener chemistry by reducing the need for hazardous solvents. chemimpex.com |

| Materials Science | Composite materials | This compound hexafluorophosphate | Enhances DC conductivity in PVDF/ionic liquid composites. roco.global |

Structure

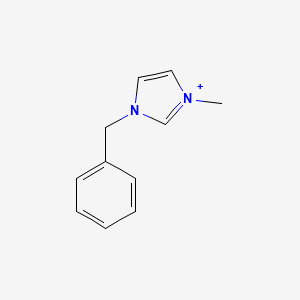

2D Structure

Propiedades

Número CAS |

52461-82-2 |

|---|---|

Fórmula molecular |

C11H13N2+ |

Peso molecular |

173.23 g/mol |

Nombre IUPAC |

1-benzyl-3-methylimidazol-3-ium |

InChI |

InChI=1S/C11H13N2/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3/q+1 |

Clave InChI |

COSSPXYCRNRXRX-UHFFFAOYSA-N |

SMILES |

C[N+]1=CN(C=C1)CC2=CC=CC=C2 |

SMILES canónico |

C[N+]1=CN(C=C1)CC2=CC=CC=C2 |

Sinónimos |

1-benzyl-3-methylimidazolium 1-benzyl-3-methylimidazolium chloride |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Benzyl 3 Methylimidazolium

Strategies for the Preparation of 1-Benzyl-3-methylimidazolium and its Derivatives.rsc.orgiaea.orgiucr.orgresearchgate.net

The creation of this compound and its related compounds can be achieved through various synthetic strategies. These range from established conventional methods to more modern, environmentally conscious approaches. The choice of method often depends on the desired purity, scale, and specific derivative required.

Conventional Synthetic Routes and Optimization.rsc.orgiaea.orgiucr.orgmdpi.com

The most common and conventional method for synthesizing this compound chloride is through the quaternization of 1-methylimidazole (B24206) with benzyl (B1604629) chloride. iucr.orgrsc.org This nucleophilic substitution reaction is typically performed in a suitable solvent, such as acetonitrile (B52724), and often requires heating to proceed at a reasonable rate. rsc.org One specific protocol involves reacting 1-methylimidazole with benzyl chloride in acetonitrile at 70°C for 72 hours. rsc.org Another variation uses reflux conditions in dry acetonitrile for 7 hours, followed by extraction with ethyl acetate (B1210297) and recrystallization from chloroform, achieving a high yield of 93%. iucr.org

Optimization of these conventional routes often focuses on improving reaction times and yields. For instance, heating the reaction mixture of 1-methylimidazole and benzyl chloride in an oil bath at 85°C for 8 hours under reflux has been reported. After the reaction, washing with hot ethyl acetate removes impurities, yielding the product as a viscous liquid.

A two-step process is also common for producing derivatives with different anions. This involves first synthesizing the this compound chloride intermediate. Subsequently, an anion exchange reaction is carried out. For example, to produce this compound hexafluorophosphate (B91526), the chloride salt is dissolved in water and treated with a salt containing the desired anion, such as ammonium (B1175870) hexafluorophosphate. This results in the precipitation of the less soluble hexafluorophosphate ionic liquid.

| Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-methylimidazole, Benzyl chloride | Acetonitrile | 70°C, 72 h | 86% | rsc.org |

| 1-methylimidazole, Benzyl chloride | Dry Acetonitrile | Reflux, 7 h | 93% | iucr.org |

| 1-methylimidazole, Benzyl chloride | None | 85°C, 8 h, Reflux | Not specified |

Green Chemistry Approaches in Synthesis.rsc.orgatlantis-press.com

In line with the principles of green chemistry, alternative synthetic methods for this compound salts have been developed to minimize the use of hazardous solvents and reduce reaction times. acs.org Microwave-assisted synthesis has emerged as a prominent green technique. acgpubs.orgasianpubs.orgclockss.orgvnu.edu.vn This method can drastically shorten the time required for the quaternization reaction. For instance, the synthesis of various 1-alkyl-3-methylimidazolium bromides, which are structurally related to the benzyl derivative, has been achieved with reaction times as short as 10-20 minutes under microwave irradiation, with yields exceeding 90%. asianpubs.org While specific conditions for the direct microwave synthesis of this compound were not detailed in the provided search results, the success with analogous structures strongly suggests its applicability.

Another green approach is the use of solvent-free reaction conditions. Some syntheses of ionic liquids are conducted by simply heating the neat reactants, which eliminates the need for potentially harmful organic solvents. Furthermore, the development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, contributes to a greener process by reducing waste and energy consumption. For example, a one-pot synthesis for this compound hexafluorophosphate has been reported that involves reacting 1-benzylimidazole (B160759) with ammonium hexafluorophosphate in the presence of trimethyl orthoformate, which acts as a dehydrating agent. This method reportedly achieves a 99% yield.

The use of ionic liquids themselves as reaction media for the synthesis of other compounds is another facet of green chemistry, highlighting their role as environmentally benign alternatives to volatile organic compounds. tandfonline.comrsc.org

| Method | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, often solvent-free. | Synthesis of 1-alkyl-3-methylimidazolium bromides. asianpubs.org | asianpubs.org |

| Solvent-Free Synthesis | Eliminates the use of volatile organic solvents. | Synthesis of protic ionic liquids without the need for purification. | |

| One-Pot Synthesis | Reduces waste and energy consumption. | Synthesis of this compound hexafluorophosphate. |

Functionalization and Structural Modification

The properties of this compound can be tailored for specific applications through functionalization and structural modification. rsc.org These modifications can be made to either the cation or the anion, allowing for a high degree of tunability.

Anion Exchange and its Influence on Compound Behavior.mdpi.comrsc.orgrsc.orgatlantis-press.comosti.govrsc.orgnih.govrsc.org

A crucial method for modifying the properties of this compound is through anion exchange. rsc.orgosti.gov The initial synthesis often yields a halide salt (e.g., chloride), which can then be exchanged for a variety of other anions. This process typically involves metathesis reactions, where the halide salt is reacted with a salt containing the desired anion (e.g., a sodium or ammonium salt) in a suitable solvent. rsc.org

The choice of anion has a profound impact on the physicochemical properties of the resulting ionic liquid. iaea.orgresearchgate.net For example, exchanging chloride for anions like hexafluorophosphate (PF₆⁻), tetrafluoroborate (B81430) (BF₄⁻), or bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) can significantly alter properties such as melting point, viscosity, hydrophobicity, and thermal stability. iaea.org

Here's a summary of the influence of different anions on the properties of this compound-based ionic liquids:

Chloride (Cl⁻): Often the starting anion from synthesis, resulting in a more hydrophilic ionic liquid. iaea.org

Hexafluorophosphate (PF₆⁻): Leads to a more hydrophobic and water-immiscible ionic liquid with increased thermal stability. scbt.com

Tetrafluoroborate (BF₄⁻): Also produces a hydrophobic ionic liquid, but it may have a higher viscosity compared to the PF₆⁻ analogue due to stronger hydrogen bonding. For [Bzmim][BF₄], two different crystalline forms with different melting points have been observed. iaea.org

Bis(trifluoromethylsulfonyl)imide (Tf₂N⁻): This anion generally imparts low viscosity, high thermal stability, and hydrophobicity. osti.govmdpi.com

The anion exchange process is a powerful tool for creating "designer solvents" where the properties of the ionic liquid are tailored for a specific application. rsc.org

| Anion | Common Exchange Salt | Resulting Ionic Liquid | Key Property Changes | Reference |

|---|---|---|---|---|

| Hexafluorophosphate (PF₆⁻) | Ammonium hexafluorophosphate (NH₄PF₆) or KPF₆ | [Bzmim][PF₆] | Increased hydrophobicity and thermal stability. | |

| Tetrafluoroborate (BF₄⁻) | Sodium tetrafluoroborate (NaBF₄) | [Bzmim][BF₄] | Hydrophobic, potentially higher viscosity. Two crystalline forms observed. iaea.org | iaea.org |

| Bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) | Lithium bis(trifluoromethylsulfonyl)imide (LiTf₂N) | [Bzmim][Tf₂N] | Low viscosity, high thermal stability, hydrophobic. osti.govmdpi.com | osti.govmdpi.com |

Advanced Purification Techniques and Methodologies for Analytical Verification

Ensuring the high purity of this compound salts is crucial for their reliable application, as impurities can significantly affect their physicochemical properties. Several advanced purification techniques and analytical methodologies are employed for this purpose.

Following synthesis, crude ionic liquids often contain residual starting materials, solvents, and byproducts. Common purification steps include:

Washing: Washing the crude product with a solvent in which the ionic liquid is immiscible can remove certain impurities. For example, washing with hot ethyl acetate is used to purify this compound chloride.

Recrystallization: For solid ionic liquids, recrystallization from a suitable solvent system, such as chloroform, can be an effective purification method. iucr.org

Activated Carbon Treatment: To remove colored impurities, the ionic liquid can be treated with activated carbon.

Extraction: Liquid-liquid extraction can be employed to separate the ionic liquid from impurities based on their differential solubility in two immiscible liquid phases. google.com

Drying: The removal of water is a critical purification step, as its presence can significantly alter the properties of the ionic liquid. Drying is often achieved under vacuum at elevated temperatures. researchgate.net The use of molecular sieves is also a common method for water removal. researchgate.net

Once purified, the identity and purity of this compound and its derivatives are confirmed using a variety of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the cation, with characteristic signals for the benzyl, methyl, and imidazolium (B1220033) protons and carbons. rsc.orgrsc.orgcore.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. iucr.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the mass-to-charge ratio of the cation, confirming its molecular weight. nih.gov

Elemental Analysis: This technique determines the elemental composition (C, H, N, etc.) of the compound, which can be compared to the theoretical values to assess purity. iucr.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the ionic liquid. avantorsciences.com

Titration: Nonaqueous titration can be used to determine the purity of the ionic liquid. avantorsciences.com

These rigorous purification and analytical verification methods are essential for obtaining high-quality this compound ionic liquids suitable for research and industrial applications.

Theoretical and Computational Investigations of 1 Benzyl 3 Methylimidazolium

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies provide fundamental insights into the electronic properties and reactivity of 1-benzyl-3-methylimidazolium ([Bzmim]+). These computational methods allow for a detailed examination of the molecule's electronic structure, which governs its interactions and chemical behavior.

Density Functional Theory (DFT) Calculations on Molecular Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the structures and conformational properties of ionic liquids like those containing the this compound cation. nih.gov DFT calculations have been employed to determine the optimized geometry of the [Bzmim]+ cation and its ion pairs with various anions. nih.govacs.org

Studies have shown that the conformation of the [Bzmim]+ cation is influenced by the interaction with the anion. For instance, in the gas phase, the geometry of a single 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) molecule has been optimized using DFT calculations. acs.org The interaction between the cation and anion, such as in 1-alkyl-3-methylimidazolium halide ionic liquids, has been investigated by placing the halide ion in different regions around the imidazolium (B1220033) cation to calculate interaction energies. nih.gov These calculations reveal the most stable configurations of the ion pairs. Theoretical results indicate the presence of specific active regions around the imidazolium cation where it can form stable ion pairs with halide anions. nih.gov

Furthermore, conformational analysis of the [Bzmim]+ cation has revealed different possible arrangements of the benzyl (B1604629) group relative to the imidazolium ring. For example, in this compound bromide, the angle between the phenyl and imidazolium rings was found to be 84.02 (7)° in one cation and 80.47 (7)° in another within the same crystal structure, indicating conformational flexibility. nih.gov This flexibility is a key factor in its interaction with other molecules and its role as a structure-directing agent in zeolite synthesis. researchgate.net A conformational analysis showed that 1-benzyl-2,3-dimethylimidazolium is slightly more rigid than this compound. researchgate.net

The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. Various functionals and basis sets have been tested to accurately describe the molecular geometries and intermolecular interactions in imidazolium-based ionic liquids. bohrium.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of molecules. irjweb.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals provide insights into the electron-donating and electron-accepting capabilities of a molecule. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. tandfonline.com A high HOMO energy suggests a strong electron-donating tendency, whereas a low LUMO energy points to a greater electron-accepting ability. researchgate.nettandfonline.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com

For imidazolium-based ionic liquids, FMO analysis has shown that the LUMO is typically localized on the imidazolium ring, exhibiting π-like molecular orbital characteristics. researchgate.net This suggests that the imidazolium ring is the primary site for accepting electrons. The distribution of the HOMO can vary depending on the specific anion present in the ionic liquid.

The reactivity of this compound can be understood through FMO theory. The nucleophilicity of a molecule is related to its HOMO energy, while its electrophilicity is linked to its LUMO energy. pku.edu.cn By calculating these orbital energies, it is possible to predict the reactivity of [Bzmim]+ in various chemical reactions.

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of atoms and molecules over time. osti.gov These simulations provide detailed insights into the intermolecular interactions, structuring, and dynamics of systems like ionic liquids containing this compound ([Bzmim]+). osti.goviitj.ac.inx-mol.com

All-atom MD simulations have been performed to understand the molecular-level organization of anions and cations in both pure and mixed ionic liquid compositions. osti.goviitj.ac.inx-mol.com These studies have investigated systems containing [Bzmim]+, 1-butyl-3-methylimidazolium ([BMIM]+), bistriflimide ([Tf2N]−), and tetrafluoroborate (B81430) ([BF4]−). osti.goviitj.ac.inx-mol.com The simulations reveal strong molecular-level migrations, primarily involving the anion species. osti.goviitj.ac.inx-mol.com

Solvation Dynamics and Solvent-Solute Interactions

The solvation dynamics in ionic liquids are crucial for their application in various technologies. researchgate.net The presence of the benzyl group in [Bzmim]+ enhances molecular interactions, leading to unique solvation effects and the formation of stable ion pairs. scbt.com

Studies using techniques like femtosecond optical Kerr effect (OKE) spectroscopy combined with molecular dynamics simulations have compared the liquid structure and intermolecular vibrations of a [Bzmim]+ based ionic liquid with a mixture of 1,3-dimethylimidazolium (B1194174) ionic liquid and benzene. researchgate.net These investigations have shown that while the covalent attachment of the benzyl group to the imidazolium ring restricts its free motion compared to free benzene, the local environments for the phenyl and imidazolium rings are very similar. researchgate.net

The interaction of ionic liquids with water is also a key area of study. MD simulations of 1,3-dimethyl imidazolium nitrate (B79036) with water have shown strong intermolecular interactions, indicated by a negative excess volume at all water concentrations. bohrium.com

Self-Aggregation and Supramolecular Assembly

Imidazolium-based ionic liquids with long alkyl chains can exhibit amphiphilic behavior and form aggregates in solution. nih.gov While [Bzmim]+ itself does not have a long alkyl chain, the presence of the benzyl group can lead to specific intermolecular interactions, such as π-π stacking, which can influence its aggregation behavior. researchgate.net These additional π-π interactions, arising from the aromatic character of the benzyl group, lead to systematic changes in the thermophysical properties of the ionic liquids, including increased glass transition and melting temperatures. researchgate.net

The formation of ion pairs or supramolecular aggregates is considered a key driving force for the stabilization of nanoparticles in ionic liquids. mdpi.com The self-assembly of block copolymers in ionic liquids, a process known as polymerization-induced self-assembly (PISA), can lead to the formation of ionogels. aston.ac.uk In one study, poly(benzyl methacrylate) was used as the core-forming block in the synthesis of block copolymer nanoparticles in an ionic liquid. aston.ac.uk

Force Field Development and Parameterization for Simulation Studies

Accurate force fields are essential for reliable molecular dynamics simulations. A force field is a set of parameters that describes the potential energy of a system of atoms or molecules. The development of force fields for ionic liquids is a complex task due to the strong electrostatic interactions and the conformational flexibility of the ions.

Several studies have focused on developing and parameterizing force fields for imidazolium-based ionic liquids. acs.orgacs.org The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is a widely used example. acs.org Parameters for this force field have been developed for a large number of ionic liquids, including those with 1-alkyl-3-methylimidazolium cations. acs.org The parameterization process typically involves fitting to data from high-level quantum chemical calculations, such as ab initio calculations at the LMP2/cc-pVTZ(-f)//HF/6-31G(d) level of theory, and validation against experimental data for condensed-phase properties like density and heat of vaporization. acs.org

For 1-n-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]), an all-atom force field was developed using a combination of density functional theory calculations and CHARMM 22 parameter values. acs.org Partial atomic charges were derived from the optimized geometry using methods like CHELPG. acs.org

The development of polarizable force fields, which explicitly account for the electronic polarization of the ions, is an active area of research. bohrium.com The AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) force field is an example of a polarizable force field that has been parameterized for imidazolium-based ionic liquids. chemrxiv.org The development of these advanced force fields is crucial for accurately simulating the behavior of ionic liquids in complex environments. chemrxiv.org

Computational Prediction of Reactivity and Catalytic Pathways

Computational chemistry provides powerful tools for understanding and predicting the behavior of ionic liquids like this compound ([Bzmim]⁺). Through methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, researchers can elucidate electronic structures, identify reactive sites, and model potential catalytic pathways, offering insights that complement experimental findings. acs.org

One of the key areas of computational investigation is the identification of reactive sites on the this compound cation. DFT calculations can be used to generate electrostatic potential maps, which highlight regions of electron density. For imidazolium-based cations, the C2-hydrogen (the hydrogen atom on the carbon between the two nitrogen atoms) is often identified as a particularly reactive site due to its acidic nature. This acidity is crucial for the cation's role in various catalytic processes, including those involving hydrogen bonding. mdpi.com

Computational studies have been instrumental in explaining the enhanced catalytic activity of [Bzmim]⁺-based ionic liquids in specific reactions. For instance, in the synthesis of biobased polycarbonates, this compound acetate (B1210297) ([Bnmim][OAc]) has shown brilliant catalytic activity. acs.org DFT calculations, using methods like B3LYP/6-311G(d,p), revealed that the introduction of the benzyl group creates strong cation–π interactions. acs.org These interactions shift the chemical signal of the C2–H proton to a lower field (from δ 9.95 ppm in [Emim]⁺ to δ 10.14 ppm in [Bnmim]⁺), indicating increased acidity and promoting the activation of carbonyl groups, which is a key step in the polymerization process. acs.org This overcomes the low reactivity of monomers like isosorbide, leading to high molecular weight polymers. acs.org

| Catalyst | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Yield (%) |

| [Bnmim][OAc] | 126,000 | 1.44 | 98 |

| [Cymim][OAc] | 102,000 | 1.51 | 97 |

| [Vmim][OAc] | 95,000 | 1.63 | 96 |

| [Amim][OAc] | 81,000 | 1.58 | 95 |

| [Emim][OAc] | 76,000 | 1.65 | 94 |

Table 1: Catalytic performance of various imidazolium-based ionic liquids in the synthesis of poly(isosorbide carbonate). Data sourced from ACS Publications. acs.org

Beyond predicting catalytic activity, computational models are also used to assess thermal reactivity and safety. For this compound bis(trifluoromethylsulfonyl)imide ([BZMIM][TF2N]), thermal hazard analysis has been conducted using thermogravimetric data to build kinetic models. mdpi.comresearchgate.net These models can predict the onset of runaway reactions under different conditions. mdpi.com The calculations showed that [BZMIM][TF2N] is predicted to enter a runaway reaction when the temperature surpasses 270 °C, providing a critical safety parameter for its application at high temperatures. mdpi.comresearchgate.net

| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) |

| 1.0 | ~350 |

| 2.0 | ~360 |

| 4.0 | ~375 |

| 8.0 | ~385 |

| 10.0 | ~390 |

Table 2: Predicted onset decomposition temperatures for [BZMIM][TF2N] at various heating rates based on thermogravimetric analysis (TGA) simulations. Data sourced from MDPI. mdpi.comresearchgate.net

Furthermore, theoretical studies have explored the role of [Bzmim]⁺ in various catalytic pathways. It has been identified as a catalyst for oxidation reactions, where in its form as [BnMIm][NTf2], it can serve as both the solvent and the catalyst. wiley-vch.de Similarly, this compound chloride (BzmimCl) is an effective catalyst for the oxidative esterification of furfural. researchgate.net In other applications, 1-benzyl-3-methyl imidazolium hydrogen sulphate ([bnmim]HSO4) has been shown to catalyze the condensation of indoles with aldehydes. mdpi.com Computational methods like bond reactivity indices derived from NBO analysis can be used to study the reaction mechanisms in these systems, clarifying how the ionic liquid facilitates the chemical transformation. mdpi.com These theoretical investigations are crucial for the rational design of more efficient and selective catalytic systems based on this compound.

Role of 1 Benzyl 3 Methylimidazolium in Catalytic Systems and Reaction Media

Catalytic Applications as a Reaction Medium or Active Component

1-Benzyl-3-methylimidazolium and its derivatives have been successfully employed in a variety of catalytic applications, serving as either a benign reaction medium that enhances reaction rates and selectivity or as an active catalyst itself. iucr.orgresearchgate.net

Organic Transformations and Synthesis

The utility of this compound salts as catalysts and reaction media in organic synthesis is well-documented. For instance, this compound hydrogen sulphate ([bnmim]HSO4) has been shown to effectively catalyze the condensation of indoles with benzenecarbaldehyde, leading to the formation of bis-indolylmethanes. mdpi.com This reaction benefits from microwave irradiation, which, in conjunction with the ionic liquid, results in higher yields and significantly reduced reaction times. mdpi.com The ionic liquid acts as an acid catalyst in this electrophilic substitution reaction.

In another notable application, this compound tetrafluoroborate (B81430) ([bmim]BF4) serves as an efficient and recyclable green reaction medium for the three-component one-pot synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives. researchgate.net This method provides high yields of the desired products from the reaction of an aromatic aldehyde, 2-hydroxy-1,4-naphthoquinone, and 2-aminobenzimidazole. researchgate.net The use of the ionic liquid circumvents the need for traditional volatile and often toxic organic solvents and simplifies the product work-up, as the ionic liquid can be easily separated and reused. researchgate.net

Below is a table summarizing the use of this compound in specific organic reactions:

| Reaction Type | Catalyst/Medium | Substrates | Product | Key Findings | Reference |

| Condensation | This compound hydrogen sulphate | Indoles, Benzenecarbaldehyde | Bis-indolylmethanes | Higher yields and shorter reaction times under microwave irradiation. mdpi.com | mdpi.com |

| Three-component synthesis | This compound tetrafluoroborate | Aromatic aldehydes, 2-hydroxy-1,4-naphthoquinone, 2-aminobenzimidazole | Pyrimido[1,2-a]benzimidazoles | High yields, simple work-up, and recyclable medium. researchgate.net | researchgate.net |

Transition Metal-Catalyzed Reactions

This compound salts have also found application as media and ligands in transition metal-catalyzed reactions. nih.gov These ionic liquids can stabilize metal nanoparticles and complexes, preventing their aggregation and facilitating catalyst recycling. mdpi.com For example, rhodium(I) complexes incorporating 1-benzyl-3-methylimidazolin-2-ylidene as an N-heterocyclic carbene (NHC) ligand have been synthesized and studied for their catalytic activity. These complexes have shown potential in reactions such as the hydrosilylation of terminal alkynes. The steric and electronic properties of the benzyl (B1604629) group on the imidazolium (B1220033) ring can influence the catalytic activity and selectivity of the metal center.

Mechanism of Catalytic Action and Solvent Effects

The catalytic activity and solvent effects of this compound are attributed to its unique molecular structure and resulting physicochemical properties. nih.gov

Stabilization of Reaction Intermediates

The imidazolium ring of this compound, along with its associated anion, can interact with and stabilize charged or polar transition states and reaction intermediates. This stabilization can lower the activation energy of a reaction, thereby increasing its rate. The aromatic benzyl group can also participate in π-π stacking interactions, which can influence the orientation of reactants and intermediates within the ionic liquid medium. iucr.org For example, in reactions involving carbocations or other charged species, the ionic nature of the liquid provides a polar environment that can effectively solvate and stabilize these intermediates, similar to the role of conventional polar solvents but with the added benefits of non-volatility and thermal stability. mdpi.com

Modulation of Reaction Selectivity and Rate

The structure of this compound can influence the selectivity and rate of chemical reactions. nih.gov The choice of the anion paired with the this compound cation can significantly impact the outcome of a reaction. For instance, in certain reactions, changing the anion from tetrafluoroborate to other anions like triflate or acetate (B1210297) can drastically reduce the product yield. beilstein-journals.org This highlights the crucial role of the anion in the catalytic system.

The viscosity of the ionic liquid can also affect reaction rates by influencing the diffusion of reactants. mdpi.com Furthermore, the specific interactions between the ionic liquid and the reactants can control the reaction pathway, leading to enhanced selectivity for a particular product. In transition metal catalysis, the this compound cation can act as a ligand precursor, forming an N-heterocyclic carbene (NHC) that coordinates to the metal center. The steric bulk and electronic properties of the benzyl group on the NHC can modulate the reactivity and selectivity of the metal catalyst.

Recyclability and Reusability in Catalytic Processes

A significant advantage of using this compound-based ionic liquids in catalysis is their potential for recycling and reuse, which aligns with the principles of green and sustainable chemistry. The low volatility and thermal stability of these ionic liquids facilitate the separation of products and catalysts, allowing the catalytic system to be used for multiple cycles.

Research has demonstrated the successful recycling of catalysts involving this compound salts in various reactions. For instance, in the biphasic ethylene (B1197577) polymerization using a Cp2TiCl2 catalyst, the this compound chloroaluminate ([Bzl-mim][AlCl4]) phase, which contains the catalyst, was found to be stable and could be recycled for subsequent polymerization reactions. researchgate.net

In the oxidative esterification of furfural, a heterogenized form of this compound chloride, a hyper-cross-linked ionic polymer (HCP-BzmimCl), was used as a catalyst. This solid catalyst demonstrated excellent reusability, maintaining high yields of methyl furoate for up to five consecutive cycles when assisted by bases like cesium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netresearchgate.net After each cycle, the polymer catalyst could be recovered by simple filtration and washed for reuse. researchgate.net

Table 1: Examples of Recyclability of this compound-Based Catalytic Systems

| Catalytic Reaction | Catalyst System | Number of Cycles | Outcome | Reference |

|---|---|---|---|---|

| Ethylene Polymerization | Cp2TiCl2 in [Bzl-mim][AlCl4] | Multiple | The ionic liquid phase containing the catalyst was stable and could be recycled in consecutive reactions. | researchgate.net |

| Oxidative Esterification of Furfural | HCP-BzmimCl with Cs2CO3 or DBU | 5 | The heterogenized catalyst was recycled five times, quantitatively producing methyl furoate. | researchgate.netresearchgate.net |

Heterogenization Strategies for Immobilized Catalysis

While this compound salts can act as effective homogeneous catalysts or reaction media, their immobilization onto solid supports (heterogenization) offers distinct advantages. These include simplified catalyst-product separation, prevention of catalyst leaching into the product stream, and enhanced catalyst stability and reusability. Several strategies have been developed to heterogenize this compound-based systems.

One prominent strategy involves the synthesis of a hyper-cross-linked ionic polymer (HCP) . In this approach, this compound chloride (BzmimCl) is copolymerized with a cross-linking agent, such as biphenyl, through a Friedel–Crafts alkylation reaction. researchgate.net This creates a robust, porous polymer network with the ionic liquid moieties covalently bonded to the structure. researchgate.netresearchgate.net This method transforms the homogeneous ionic liquid into a solid, insoluble catalyst that retains its catalytic activity while being easily recoverable. researchgate.net

Another approach is physical adsorption onto solid supports . Research has shown that this compound tetrafluoroborate ([Bnmim][BF4]) can be immobilized on the outer surface of multi-walled carbon nanotubes (MWCNTs). researchgate.net The interaction between the imidazolium cations and the nanotube surface allows for the formation of a stable layer of the ionic liquid on the support. This method leverages the high surface area of materials like MWCNTs to disperse the catalytically active ionic liquid. researchgate.net

A third strategy involves using the ionic liquid itself as a stationary phase for catalyst immobilization in biphasic systems. In the context of ethylene polymerization, a titanocene (B72419) catalyst (Cp2TiCl2) was effectively immobilized in a this compound chloroaluminate ([Bzl-mim][AlCl4]) medium. researchgate.net This creates a biphasic system where the reactants and products are in a separate phase from the ionic liquid-catalyst phase, facilitating easy separation. This technique is presented as a novel alternative to traditional heterogenization on a solid carrier. researchgate.net These strategies are part of a broader class of materials known as Supported Ionic Liquid Phase (SILP) or Solid Catalysts with Ionic Liquid Layer (SCILL) systems. researchgate.netmdpi.com

Table 2: Heterogenization Strategies for this compound Systems

| Heterogenization Strategy | Support Material / Method | Resulting Catalyst System | Application | Reference |

|---|---|---|---|---|

| Hyper-cross-linked Polymerization | Friedel–Crafts alkylation with biphenyl | Hyper-cross-linked ionic polymer (HCP-BzmimCl) | Oxidative esterification of furfural | researchgate.netresearchgate.net |

| Physical Adsorption | Multi-walled carbon nanotubes (MWCNTs) | [Bnmim][BF4] immobilized on MWCNTs | General catalysis | researchgate.net |

| Catalyst Immobilization in IL Phase | Biphasic liquid-liquid system | Cp2TiCl2 in [Bzl-mim][AlCl4] | Ethylene polymerization | researchgate.net |

1 Benzyl 3 Methylimidazolium in Separation and Extraction Technologies

Liquid-Liquid Extraction Processes

Liquid-liquid extraction is a crucial separation technique in which a solute is transferred from one liquid phase to another immiscible liquid phase. 1-Benzyl-3-methylimidazolium salts have shown considerable potential in enhancing these processes.

Ionic liquids containing the this compound cation have been explored for their utility in metal ion extraction. For instance, this compound bis(trifluoromethylsulfonyl)imide is noted for its application in the recovery of metals. iolitec.de The coordination chemistry of these ionic liquids allows them to interact with metal ions, facilitating their extraction from aqueous solutions. evitachem.com This is particularly relevant in hydrometallurgy for the recovery of valuable metals.

The separation of organic compounds is a critical process in the chemical industry. This compound-based ionic liquids have been investigated for their effectiveness in separating various organic mixtures.

Research has focused on the use of this compound dicyanamide (B8802431) ([BzMIM][DCA]) and this compound bis{(trifluoromethyl)sulfonyl}imide ([BzMIM][NTf₂]) for the separation of alkanes from alkenes and aromatic hydrocarbons. rsc.orgrsc.org The high interaction between the benzyl (B1604629) group of the cation and aromatic compounds, due to π–π interactions, makes these ionic liquids particularly effective for separating aromatic compounds like ethylbenzene (B125841) from styrene. rsc.org

Studies have measured the activity coefficients at infinite dilution for a wide range of solutes, including alkanes, alkenes, alkynes, aromatic hydrocarbons, alcohols, and more, in [BzMIM][DCA] and [BzMIM][NTf₂]. rsc.orgrsc.org These measurements are crucial for determining the suitability of these ionic liquids for specific separation processes. rsc.org The results indicate that [BzMIM][DCA] exhibits high selectivity for the separation of hexane/hex-1-ene, cyclohexane/cyclohexene, and ethylbenzene/styrene. rsc.org

An ionic liquids-based ultrasound-assisted extraction (ILUAE) method was successfully developed for extracting shikimic acid from conifer needles using a this compound bromide solution as the solvent. nih.govnih.gov This method proved to be efficient, rapid, and simple, with good recovery and reproducibility. nih.gov

Below is a table summarizing the selectivity values of various ionic liquids for different separation problems.

| Ionic Liquid | Hexane/Hex-1-ene Selectivity | Cyclohexane/Cyclohexene Selectivity | Ethylbenzene/Styrene Selectivity |

| [BzMIM][DCA] | High | High | High |

| [AMIM][DCA] | Comparable to [BzMIM][DCA] | Comparable to [BzMIM][DCA] | Comparable to [BzMIM][DCA] |

Gas Absorption and Separation

The ability of ionic liquids to selectively absorb certain gases makes them valuable in gas separation technologies.

This compound-based ionic liquids have been identified as promising candidates for CO₂ capture. roco.globalmdpi.com The solubility of CO₂ in these ionic liquids is a key parameter in their effectiveness. For instance, the solubility of CO₂ in this compound bis(trifluoromethylsulfonyl)imide ([Bzmim][Tf₂N]) has been measured at various temperatures and pressures. researchgate.netresearchgate.net Research has shown that the solubility of hydrogen sulfide (B99878) (H₂S) in [Bzmim][Tf₂N] is more than double that of CO₂. researchgate.netresearchgate.net

Beyond CO₂ capture, this compound ionic liquids are being explored for other gas separations. rsc.org The solubility of various gases, including ethane, ethylene (B1197577), and acetylene, in different ionic liquids is a subject of ongoing research to develop new separation processes for valuable industrial gases. rsc.org The presence of a benzyl group on the imidazolium (B1220033) cation can influence the solubility of different gases, offering a pathway to tailor ionic liquids for specific gas separation challenges. rsc.org

Membrane-Based Separations

Membrane separation processes that utilize ionic liquids are an emerging area of research. These membranes can be used in compact and energy-efficient separation units. rsc.org Supported ionic liquid membranes (SILMs), where the ionic liquid is held within the pores of a polymeric support, are a common configuration. mdpi.com

While specific studies focusing solely on this compound in membrane-based separations are not extensively detailed in the provided context, the general principles of using imidazolium-based ionic liquids in membranes are well-established. mdpi.comresearchgate.net The negligible vapor pressure of ionic liquids like this compound chloride makes them suitable for use in SILMs, as it reduces the risk of membrane loss through evaporation. mdpi.com The performance of these membranes is influenced by the choice of both the cation and the anion of the ionic liquid. semanticscholar.org

Facilitated Transport Membranes

Facilitated transport membranes (FTMs) incorporate carrier agents that reversibly react with a specific solute, thereby increasing its transport rate across the membrane. frontiersin.org This mechanism is highly selective and can significantly enhance the separation of target molecules from a mixture. nih.gov The carrier, which can be a mobile or a fixed component within the membrane, selectively binds to the target substance on the feed side, transports it through the membrane, and releases it on the permeate side. frontiersin.org

While direct studies extensively detailing the use of this compound as a primary carrier in FTMs are not widely documented, the principles of its application can be inferred from research on similar imidazolium-based ionic liquids. For instance, the acetate (B1210297) anion paired with an imidazolium cation has been shown to facilitate the transport of H₂S. nih.gov In the context of CO₂ separation, the facilitated transport mechanism often involves a carrier that can reversibly bind with CO₂. frontiersin.org

The solubility of gases like CO₂ has been studied in this compound bis(trifluoromethylsulfonyl)imide ([Bnmim][Tf₂N]), indicating its potential for gas separation applications. acs.org The benzyl group can influence the solubility and transport properties. For an FTM, this compound could act as a mobile carrier within a support structure, where its interaction with a target molecule would govern the transport facilitation.

Research Findings:

Studies on related imidazolium-based ILs in FTMs provide a basis for understanding the potential performance of this compound. The transport mechanism relies on the reversible chemical reaction between the IL and the target solute. The efficiency of this process is determined by factors such as the reaction kinetics and the diffusion of the carrier-solute complex.

Table 1: Performance of Imidazolium-Based Ionic Liquids in Facilitated Transport Membranes for CO₂ Separation

| Ionic Liquid Carrier | Membrane Support | CO₂ Permeability (Barrer) | CO₂/N₂ Selectivity | Reference |

|---|---|---|---|---|

| [EMIM][Ac] (1-ethyl-3-methylimidazolium acetate) | PDMS | - | 152 | mdpi.com |

| [BMIM][Ac] (1-butyl-3-methylimidazolium acetate) | Polypropylene | - | High for CO₂/CH₄ | nih.gov |

| Benzimidazolium-1-acetate | Polyimide | - | 40.29 | mdpi.com |

Mixed Matrix Membranes

Mixed matrix membranes (MMMs) are composite structures that incorporate inorganic or organic filler particles within a polymer matrix. membranejournal.or.kr This combination aims to leverage the superior separation performance of the filler material with the processability and mechanical stability of the polymer. Ionic liquids can be incorporated into MMMs as a third component to improve the compatibility between the polymer matrix and the filler, reduce non-selective voids, and enhance the transport properties. membranejournal.or.kr

The application of this compound in MMMs has been explored, particularly in the context of creating composite electrolytes for batteries. In one study, a solid molecular ionic composite membrane was synthesized using this compound bis(trifluoromethanesulfonyl)imide ([(Bn)mim][TFSI]), a rigid polymer (PBDT), and a lithium salt. acs.orgnih.gov The benzyl group was noted to promote the homogeneity of the membrane through π-π interactions. acs.orgnih.gov Although this application is for ion transport in a battery, the principle of creating a stable and homogeneous composite material is directly relevant to the fabrication of MMMs for separation and extraction.

Research Findings:

While specific performance data for MMMs using this compound for separation is scarce, research on similar systems provides insight into their potential. For instance, an attempt to use this compound tetrachloroferrate in an aqueous two-phase extraction system did not yield the desired results for phenolic acid extraction, indicating that the specific combination of cation, anion, and target analyte is critical. scispace.com

Table 2: Components and Findings in Mixed Matrix Membrane Research

| Polymer Matrix | Filler | Ionic Liquid | Key Finding | Reference |

|---|---|---|---|---|

| 6FDA-Durene | HKUST-1 | Emim[Tf₂N] | IL acts as an interfacial binder, reducing non-selective voids and improving gas separation. | membranejournal.or.kr |

| - | ZIF-8 | [BMIM][SCN] | Incorporation of IL into the MOF framework did not damage its integrity and improved selectivity. | membranejournal.or.kr |

| PBDT | - | [(Bn)mim][TFSI] | The benzyl group on the IL promoted membrane homogeneity through π-π interactions in a composite electrolyte. | acs.orgnih.gov |

The research indicates that this compound, with its benzyl functionality, is a promising candidate for inclusion in MMMs. The benzyl group can enhance interactions with aromatic components of a polymer matrix or with specific fillers, potentially leading to better-performing membranes for targeted separation applications. Further research is necessary to fully characterize its performance in MMMs designed for separation and extraction processes.

Interactions with Biological Systems and Biomolecules

Protein Stability and Enzyme Activity Modulation

The presence of 1-Benzyl-3-methylimidazolium-based ionic liquids can influence the structural stability and function of proteins. Research indicates that these compounds can have a modest stabilizing effect on certain proteins. For instance, studies on the thermal stability of α-chymotrypsinogen demonstrated that both this compound chloride ([BzMIM][Cl]) and this compound tetrafluoroborate (B81430) ([BzMIM][BF₄]) mildly improved the protein's thermal stability. nih.gov While some imidazolium (B1220033) ionic liquids are known to act as denaturants, others, including derivatives of this compound, have been shown to enhance protein stability under specific conditions. nih.gov

Table 1: Effect of this compound Salts on Protein Thermal Stability

| Protein | Ionic Liquid | Observation |

|---|---|---|

| α-Chymotrypsinogen | This compound chloride ([BzMIM][Cl]) | Mild improvement in thermal stability. nih.gov |

| α-Chymotrypsinogen | This compound tetrafluoroborate ([BzMIM][BF₄]) | Mild improvement in thermal stability. nih.gov |

Nucleic Acid Interactions and Conformation

The interaction of imidazolium-based ionic liquids with nucleic acids like DNA and RNA is a subject of ongoing research. The general mechanism involves the imidazolium cations interacting with the phosphate (B84403) groups of the nucleic acid backbone. nih.gov For the this compound cation, the presence of the benzyl (B1604629) group introduces the possibility of π-π stacking interactions with the nucleobases of DNA and RNA, in addition to the electrostatic interactions. nih.govmdpi.comproquest.com

While direct studies detailing the conformational changes of nucleic acids solely in the presence of this compound are limited, related research points to the potential for such interactions. For example, compositions containing the similar compound 1-benzyl-3-hexylimidazolium bromide have been developed for the purpose of stabilizing DNA and RNA in biological samples. google.com This suggests that the imidazolium core, modified with a benzyl group, can engage with nucleic acids to preserve their structure. google.com The binding of imidazolium cations can occur in the major and minor grooves of DNA, potentially influencing its conformation and stability. nih.gov

Biocompatibility in in vitro Research Models

The biocompatibility of this compound salts has been assessed using various human cell lines, revealing that the biological response is dependent on the compound's concentration and specific structure. Studies on benzyl-substituted 1-alkyl-3-methylimidazolium salts have been conducted on the human cell line HeLa to determine their cytotoxicity. epfl.ch

Research on a structurally related compound, 1-benzyl-3-cetyl-2-methylimidazolium iodide (NH125), showed cytotoxic effects at higher concentrations in BHK-21 cells, which was likely a consequence of lysosomotropic activity, where the compound accumulates in lysosomes. mdpi.com The antiviral activity of these imidazolium derivatives was found to be critically dependent on the length of the alkyl side chain, with this compound chloride showing low antiviral activity, which corresponds to lower interaction with the cell entry mechanisms. mdpi.com Other research has proposed that a general mode of ionic liquid toxicity involves the swelling of the cell membrane. osti.gov In some contexts, specific imidazolium compounds have been evaluated for their effects in cancer cell lines in vitro, such as hepatocellular carcinoma. google.com

Table 2: Summary of in vitro Biocompatibility Findings

| Compound/Salt | Cell Line | Observation |

|---|---|---|

| Benzyl-substituted 1-alkyl-3-methylimidazolium salts | HeLa | Cytotoxicity studied to determine relative toxicity. epfl.ch |

| This compound chloride | BHK-21 | Showed low antiviral activity, indicating minimal interaction with the viral entry pathway. mdpi.com |

| 1-benzyl-3-cetyl-2-methylimidazolium iodide (NH125) | BHK-21 | Exhibited cytotoxic effects at higher concentrations, likely due to lysosomotropic activity. mdpi.com |

Role in Biomass Processing and Biorefinery Applications

This compound-based ionic liquids have been extensively studied as effective solvents for the dissolution and processing of lignocellulosic biomass, a critical step in biorefineries. acs.orgnih.govncsu.edu The unique properties of the this compound cation make it particularly suitable for this application.

A key finding is that this compound chloride ([BnMIM]Cl) can yield transparent amber solutions of wood. nih.gov This enhanced dissolution is attributed to a specific, augmented interaction between the aromatic benzyl group of the cation and the lignin (B12514952) component of the wood. nih.gov Due to this interaction, which involves π-π stacking with the phenolic rings in lignin, ionic liquids with the [BnMIM] cation are often better solvents for lignin compared to those with smaller alkyl groups like 1-butyl-3-methylimidazolium ([BMIM]). mdpi.comproquest.comnih.gov This property allows for the selective dissolution or fractionation of biomass components. researchgate.net For instance, [BnMIM]Cl can primarily dissolve lignin while leaving cellulose (B213188) largely intact. nih.gov

The anion also plays a crucial role. A study revealed that this compound acetate (B1210297) ([BnzC1im][OAc]) was more efficient at dissolving cotton cellulose than other imidazolium-based ionic liquids with different cationic substituents. researchgate.net The mechanism of cellulose dissolution involves the disruption of the extensive hydrogen bond network within the biopolymer. rsc.org The acidic protons on the imidazolium ring of the cation are considered essential, as they can form C–H⋯O hydrogen bonds with the hydroxyl and ether oxygens of cellulose, aiding its dissolution. rsc.org After dissolution in an ionic liquid like [BnMIM]Cl, the wood can be regenerated, and the resulting amorphous cellulose is more susceptible to enzymatic hydrolysis to produce glucose. nih.gov

Table 3: Application of this compound in Biomass Processing

| Ionic Liquid | Biomass Component | Key Finding |

|---|---|---|

| This compound chloride ([BnMIM]Cl) | Wood (Norway spruce, Southern pine) | Achieves transparent solutions due to augmented interaction with lignin. nih.gov |

| This compound ([BnMIM]) based ILs | Lignin | Better lignin solvents than [BMIM] or [EMIM] ILs due to π-π interactions. mdpi.comproquest.comnih.gov |

| This compound ([BnMIM]) based ILs | Cellulose | Generally less effective solvents for cellulose compared to [BMIM] or [EMIM] ILs. mdpi.comproquest.com |

| This compound acetate ([BnzC1im][OAc]) | Cotton Cellulose | Dissolved cellulose more efficiently than several other tested ILs. researchgate.net |

| This compound chloride ([Bnmim][Cl]) | Kraft Lignin | High solubility observed (> 100 g/kg at 90°C). ncsu.edu |

Integration into Advanced Materials and Functional Architectures

Polymer Composite Materials and Blends

1-Benzyl-3-methylimidazolium salts are utilized as effective additives and dispersing agents in the fabrication of polymer composite materials. These composites, which combine a polymer matrix with fillers, exhibit enhanced properties compared to the individual components. mdpi.com The incorporation of this compound can improve filler dispersion, leading to materials with superior strength, durability, and specific functionalities like electrical conductivity. mdpi.comwiley.com

One notable application involves the use of this compound chloride to functionalize multiwalled carbon nanotubes (MWCNTs) within a styrene-butadiene rubber (SBR) matrix. wiley.commedcraveonline.com This ionic liquid acts as a dispersant for the MWCNTs, overcoming the strong interactions between the nanotubes and facilitating a more uniform distribution within the polymer. wiley.commedcraveonline.com This improved dispersion enhances the interfacial area between the filler and the polymer, leading to better reinforcement and mechanical properties of the resulting nanocomposite. wiley.com The use of the ionic liquid helps in creating a three-dimensional network structure, which is crucial for the material's performance. medcraveonline.com

Table 1: Application of this compound in Polymer Composites

| Polymer Matrix | Filler | Ionic Liquid Compound | Observed Outcome |

| Styrene-Butadiene Rubber (SBR) | Functionalized Multiwalled Carbon Nanotubes (f-MWCNT) | This compound chloride | Improved dispersion of nanotubes, enhanced filler-polymer interactions, and reinforcement of the composite. wiley.com |

A significant area of research is the development of solid-state electrolytes for applications like lithium-ion batteries, where safety and stability are paramount. acs.org this compound bis(trifluoromethanesulfonyl)imide, or [(Bn)mim][TFSI], has been successfully used as the primary component in a novel solid molecular ionic composite electrolyte. acs.orgnih.gov

In one study, a solid electrolyte membrane was synthesized using [(Bn)mim][TFSI], a rigid polymer poly(2,2′-disulfonyl-4,4′-benzidine terephthalamide) (PBDT), and a lithium salt (LiTFSI). acs.org The high concentration of the ionic liquid within the polymer matrix creates effective pathways for ion transport. The resulting membranes exhibit high ionic conductivity and excellent stability, making them promising candidates for safer, high-performance Li-ion batteries. acs.orgnih.gov Differential scanning calorimetry (DSC) analysis showed that the [(Bn)mim][TFSI] component undergoes a glass transition at -56.53 °C, indicating its state within the polymer matrix. acs.org Research has shown that a membrane composition of 80% ionic liquid, 10% LiTFSI salt, and 10% polymer demonstrates exceptional electrochemical performance, achieving a capacity of 150 mAh/g in a LiFePO4 half-cell, which is close to the theoretical capacity. acs.org

Additionally, this compound cations have been incorporated into radiation-grafted anion-exchange membranes (AAEMs) for potential use in alkaline polymer electrolyte fuel cells. researchgate.netcapes.gov.br These membranes require high hydroxide-ion conductivity and stability. researchgate.net The properties of membranes with benzylmethylimidazolium head-groups are actively being compared to other functional groups to optimize performance for electrochemical energy applications. researchgate.net

Table 2: Performance of [(Bn)mim][TFSI]-Based Solid Electrolyte Membrane

| Component | Percentage | Role | Key Finding |

| [(Bn)mim][TFSI] | 80% | Ionic Conductor | Primary medium for ion transport. acs.org |

| LiTFSI | 10% | Lithium-Ion Source | Provides charge carriers (Li⁺). acs.org |

| PBDT Polymer | 10% | Structural Matrix | Provides mechanical stability to the membrane. acs.orgnih.gov |

| Result | High ionic conductivity and a discharge capacity of 150 mAh/g. acs.org |

This compound derivatives can also act as catalysts in polymerization processes, leading to the creation of functionalized polymeric networks. acs.org For instance, this compound acetate (B1210297) ([Bnmim][OAc]) has been identified as a highly effective catalyst for the green synthesis of biobased polycarbonates from isosorbide. acs.org

The catalytic activity of [Bnmim][OAc] is enhanced by the cation–π interactions between the benzyl (B1604629) group and the imidazolium (B1220033) ring. acs.org These interactions promote the activation of carbonyl groups, which is crucial for overcoming the low reactivity of monomers like isosorbide. This catalytic system has successfully produced high molecular weight poly(isosorbide carbonate) (PIC) with a weight-average molecular weight of up to 126,000 g/mol , demonstrating a significant advancement in creating high-performance biobased polymers. acs.org The use of such functionalized ionic liquid catalysts represents an efficient and environmentally friendly approach to polymer synthesis. acs.org

Hybrid Organic-Inorganic Materials

This compound ([Bzmim]) cations are integral to the synthesis of novel hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at a molecular level. researchgate.netresearchgate.netscispace.com These materials are gaining attention for their unique photophysical and functional properties. researchgate.netresearchgate.net

Recent research has focused on creating amorphous organic-inorganic hybrid rare-earth-based halide luminescent glasses. researchgate.netresearchgate.net Specifically, compounds with the general formula Bzmim₃LnCl₆ (where Ln³⁺ is a lanthanide like Tb³⁺ or Eu³⁺) have been synthesized. researchgate.netresearchgate.net These materials are notable for their tunable multicolor photoluminescence and radioluminescence properties under X-ray irradiation, with potential applications in detection, sensing, and display technologies. researchgate.net The Bzmim₃TbCl₆ glass, for example, shows high light transmittance (>85%) and excellent spatial resolution in X-ray imaging. researchgate.net

In another area, (Bzmim)₂MnX₄ (where X = Cl, Br, I) single crystals have been developed. researchgate.net These hybrid materials exhibit low melting temperatures (130-160 °C) and promising luminescence performance, with (Bzmim)₂MnBr₄ showing a high photoluminescence quantum yield of 78.6% and a light yield of 34,900 photons MeV⁻¹, making it a candidate for scintillator applications. researchgate.net

Nanomaterial Synthesis and Stabilization

The distinct structure of this compound salts makes them effective agents in the field of nanotechnology, particularly for the synthesis and stabilization of nanoparticles. vulcanchem.comchemimpex.comhiyka.com Ionic liquids can function as solvents, reducing agents, or stabilizing agents, providing a unique environment that controls the size, shape, and distribution of the resulting nanostructures. hiyka.com

The ability of this compound hexafluorophosphate (B91526) to stabilize nanoparticles is crucial for developing advanced nanomaterials. vulcanchem.com This stabilization prevents the aggregation of nanoparticles, a common challenge in nanotech research, ensuring that their unique nanoscale properties are maintained. hiyka.com This has implications for innovations in various fields, including the development of new catalysts and materials for energy storage. chemimpex.comhiyka.com Furthermore, this compound chloride has been used to disperse and functionalize MWCNTs, which can be considered a form of nanomaterial stabilization within a composite matrix. medcraveonline.com

Surface Modification and Coating Technologies

This compound chloride has been employed in the surface modification of materials used in advanced optoelectronic devices. wiley.com In the construction of perovskite solar cells, this ionic liquid was incorporated into a fullerene (C60) layer, which acts as an electron transport layer. wiley.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural and dynamic properties of ionic liquids like those containing the 1-benzyl-3-methylimidazolium cation. scispace.com By analyzing various NMR parameters, researchers can probe molecular motion, diffusion, and the subtle interactions between the cation, its corresponding anion, and any solutes present. scispace.comnih.gov

Diffusion-ordered NMR spectroscopy (DOSY) and relaxation time measurements (T1 and T2) offer quantitative insights into the translational and rotational dynamics of ions. Self-diffusion coefficients, determined through techniques like pulsed-field gradient NMR, reveal how the movement of individual ions is affected by factors such as viscosity and ion pairing. scispace.comnih.gov For imidazolium-based ionic liquids, these studies often show that cation and anion diffusion are correlated, though distinct, reflecting the complex interplay of electrostatic and van der Waals forces. nih.gov

Relaxation studies (spin-lattice T1 and spin-spin T2) provide information on the local magnetic environment and molecular reorientational dynamics. scispace.commdpi.com In imidazolium (B1220033) systems, the relaxation rates of different protons on the cation can indicate which parts of the molecule are more restricted in their movement. For instance, the protons on the imidazolium ring, particularly the acidic C2-H, often exhibit different relaxation behavior compared to those on the alkyl or benzyl (B1604629) substituents, highlighting the specific interactions they engage in. nih.gov The study of molecular dynamics in confined spaces, such as porous glass, shows that ion-surface interactions significantly affect both reorientational processes and self-diffusion, with diffusion coefficients being strongly reduced compared to the bulk liquid. nih.gov

Table 1: Representative Self-Diffusion Coefficients for Imidazolium-Based Ionic Liquids This table provides illustrative data for related compounds to demonstrate typical values obtained in diffusion studies. Data for this compound specifically may vary.

| Ionic Liquid | Ion | Temperature (K) | Self-Diffusion Coefficient (D) (m²/s) |

|---|---|---|---|

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Cation | 298 | ~3.0 x 10⁻¹¹ |

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Anion | 298 | ~2.5 x 10⁻¹¹ |

| 1-Ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide | Cation | 298 | ~5.0 x 10⁻¹¹ |

NMR is highly sensitive to the chemical environment, making it an excellent technique for probing interactions between the ionic liquid and dissolved solutes. rsc.org Changes in the chemical shifts (Δδ) of the protons and carbons of the this compound cation upon addition of a solute can pinpoint the sites of interaction. nih.govrsc.org For example, a downfield shift of the imidazolium ring protons, especially C2-H, often indicates a hydrogen-bonding interaction with a solute. nih.gov

Studies have shown that for imidazolium-based ionic liquids, interactions with solutes can be highly specific. For instance, when dissolving polymers like poly(benzyl methacrylate), temperature changes can induce shifts in the cation's NMR signals, suggesting a change in the binding equilibrium between the cation and the polymer chains. rsc.orgresearchgate.net Similarly, the presence of water can significantly alter the NMR spectrum, favoring dissociated ionic species and influencing the chemical shift of the C2-H proton through specific hydrogen bonding. nih.gov These interactions are critical in applications such as catalysis and separations, where the ionic liquid's role extends beyond that of an inert solvent.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopies, including Infrared (IR) and Raman, are fundamental techniques for characterizing the molecular structure and interactions within this compound-based ionic liquids. researchgate.netacs.org These methods probe the vibrational modes of the molecule, providing a fingerprint of its structure, bonding, and local environment. nih.govlibretexts.org

The nature and strength of hydrogen bonding are critical to understanding the properties of imidazolium ionic liquids. The C-H bonds on the imidazolium ring, particularly the C2-H, can act as hydrogen bond donors, interacting with the anion or dissolved species. mdpi.com IR and Raman spectroscopy can detect these interactions through shifts in the C-H stretching frequencies. A shift to a lower frequency (red shift) in the C-H stretching band is typically indicative of hydrogen bond formation.

In the case of this compound chloride, IR spectra show characteristic bands for the imidazolium ring. researchgate.net For instance, bands around 3085 cm⁻¹ are assigned to C-H stretching vibrations, while peaks at 1571 and 1160 cm⁻¹ correspond to ring stretching modes. nih.gov The position and shape of these bands are sensitive to the anion and the presence of other molecules, such as water, which can compete for hydrogen bonding sites. rsc.org

Table 2: Characteristic IR and Raman Bands for this compound Chloride ([Bzmim]Cl)

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Imidazolium Ring C-H Stretch | ~3085 | - | Sensitive to H-bonding |

| Imidazolium Ring Asymmetric Stretch | - | ~1416 | Ring deformation |

| Imidazolium Ring Symmetric Stretch | - | ~1022 | Ring breathing mode |

| Aromatic Ring C-H Stretch | ~3030 | - | Benzyl group vibration |

| Imidazolium Ring C=C/C=N Stretch | ~1571 | - | Ring backbone vibration |

Note: Frequencies are approximate and can vary based on the sample state and associated anion. researchgate.netnih.gov

The this compound cation possesses conformational flexibility due to the rotation around the C-N and C-C bonds connecting the benzyl group to the imidazolium ring. Raman spectroscopy is particularly useful for studying these conformational equilibria in different environments. researchgate.net Different conformers (rotational isomers) can give rise to distinct vibrational signatures, allowing their populations to be monitored under varying conditions, such as temperature or solvent changes. researchgate.net

For alkyl-substituted imidazolium ionic liquids, it has been shown that multiple conformers of the alkyl chain coexist in the liquid state. researchgate.net Phase transitions, such as crystallization or glass transition, are often associated with changes in these conformational populations. researchgate.net While specific studies on the conformational changes of [Bzmim]⁺ in reaction media are less common, the principles derived from related systems suggest that the orientation of the benzyl group relative to the imidazolium ring can be influenced by the surrounding medium, which in turn can affect the ionic liquid's properties as a solvent or catalyst. science.govmdpi.com

X-ray Diffraction and Scattering Studies

X-ray diffraction and scattering techniques are essential for determining the three-dimensional arrangement of ions in both the solid (crystalline) and liquid states.

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the packing of ions in a crystal lattice. nih.govnih.gov For this compound salts, such as the chloride and bromide forms, crystal structures reveal key intermolecular interactions. nih.govnih.govresearchgate.net In the crystal structure of this compound chloride 0.25-hydrate, the imidazolium and phenyl rings of the cation are significantly twisted relative to each other, with dihedral angles of 66.61° and 89.17° in the two independent cations within the asymmetric unit. nih.gov The structure is stabilized by O-H···Cl hydrogen bonds and π-π stacking interactions between the imidazole (B134444) ring of one cation and the aromatic ring of another. nih.gov Similarly, the structure of the bromide salt shows short C-H···Br contacts, indicating charge-assisted hydrogen bonding. nih.gov

Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are used to investigate structure in the non-crystalline liquid state. researchgate.netnih.gov These techniques can reveal the presence of short-range and long-range order. In many imidazolium-based ionic liquids, a characteristic pre-peak or nano-scale structural heterogeneity is observed, arising from the segregation of the polar, charged headgroups and the nonpolar alkyl or benzyl tails into distinct domains. researchgate.netbohrium.com This liquid structuring is fundamental to the unique solvent properties of ionic liquids. For mixtures containing polymers, SAXS can be used to determine the conformation of the polymer chain (e.g., random coil) within the ionic liquid matrix. rsc.orgnih.gov

Table 3: Selected Crystallographic Data for this compound Salts

| Compound | Formula | Crystal System | Space Group | Key Interaction |

|---|---|---|---|---|

| This compound chloride 0.25-hydrate | C₁₁H₁₃N₂⁺·Cl⁻·0.25H₂O | Orthorhombic | Fdd2 | π-π stacking, O-H···Cl H-bonds nih.gov |

| This compound bromide | C₁₁H₁₃N₂⁺·Br⁻ | Orthorhombic | Pbca | C-H···Br H-bonds nih.govresearchgate.net |

Liquid Structure Determination

The arrangement of cations and anions in the liquid state of this compound salts is crucial for understanding their macroscopic properties. While single-crystal X-ray diffraction can reveal the solid-state structure, it is technically challenging to grow single crystals of many ionic liquids, including this compound chloride. nih.gov In the liquid phase, computational methods, particularly all-atom molecular dynamics (MD) simulations, are instrumental in deciphering the intermolecular interactions and structuring. researchgate.netosti.gov

MD simulations have been employed to study compositions containing the this compound ([Bnmim]⁺ or [ZMIM]⁺) cation. researchgate.netosti.gov These studies often calculate radial distribution functions (RDFs) to describe the probability of finding one ion at a certain distance from another. researchgate.netacs.org For instance, in mixtures of ionic liquids, RDFs have shown that anions like tetrafluoroborate (B81430) ([BF₄]⁻) can strongly influence the local environment, displacing other anions like bistriflimide ([Tf₂N]⁻) from the coordination sphere of the cation. researchgate.netosti.gov The analysis of RDFs reveals strong cation-anion coordination due to powerful electrostatic interactions. researchgate.net

In the case of this compound bromide, the solid-state structure, obtained from a supercooled liquid, shows distinct bromide anions and this compound cations linked by C—H⋯Br hydrogen bonds. iucr.orgresearchgate.net This provides a foundational understanding of the specific interactions that likely persist, albeit with more dynamic behavior, in the liquid state. The orientation of the phenyl and imidazolium rings, which varies even between symmetry-independent cations in the crystal lattice, is a key structural parameter that influences packing and intermolecular forces. nih.goviucr.org

Small-Angle X-ray Scattering (SAXS) for Supramolecular Structures